(6-(Piperidin-4-yl)pyridin-2-yl)methanol

PDE10A inhibition Medicinal chemistry Structure-activity relationship

Optimize your CNS drug discovery with this validated PDE10A inhibitor scaffold. Featuring a 6-substituted pyridine core with piperidin-4-yl and hydroxymethyl groups, it delivers >4800× greater potency than 5-substituted analogs and 21% higher amide coupling yields for scalable Wnt pathway inhibitor synthesis. The 0.4 unit lower predicted LogP enhances aqueous solubility, improving oral bioavailability prospects. With explicit patent coverage in US 9,056,832 B2, this intermediate secures your IP position in schizophrenia and Huntington's disease programs.

Molecular Formula C11H16N2O
Molecular Weight 192.26
CAS No. 1260856-19-6
Cat. No. B3227307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(Piperidin-4-yl)pyridin-2-yl)methanol
CAS1260856-19-6
Molecular FormulaC11H16N2O
Molecular Weight192.26
Structural Identifiers
SMILESC1CNCCC1C2=CC=CC(=N2)CO
InChIInChI=1S/C11H16N2O/c14-8-10-2-1-3-11(13-10)9-4-6-12-7-5-9/h1-3,9,12,14H,4-8H2
InChIKeyCUZPZYBOEJFMBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-(Piperidin-4-yl)pyridin-2-yl)methanol: A Strategic Heteroaromatic Building Block for Drug Discovery and Chemical Biology


(6-(Piperidin-4-yl)pyridin-2-yl)methanol (CAS 1260856-19-6) is a heterocyclic building block featuring a 2-pyridinemethanol core with a piperidin-4-yl substituent at the 6-position . This molecular architecture combines the Lewis basicity of pyridine, the secondary amine functionality of piperidine, and a reactive primary alcohol, making it a versatile intermediate for constructing complex pharmacophores . Its structure enables diverse derivatization strategies, including amide bond formation, alkylation, and transition metal-catalyzed cross-couplings, positioning it as a key scaffold in medicinal chemistry programs targeting neurological disorders, oncology, and inflammation [1].

Why Regioisomeric or Analogous Piperidinyl-Pyridine Methanols Cannot Substitute for (6-(Piperidin-4-yl)pyridin-2-yl)methanol


The precise substitution pattern on the pyridine ring critically dictates the electronic environment, steric accessibility, and subsequent reactivity of the alcohol and amine functionalities [1]. For example, the 6-position attachment of the piperidine ring places the basic nitrogen in a unique spatial relationship to the hydroxymethyl group, influencing metal coordination geometry and hydrogen-bonding networks in target binding pockets [2]. In contrast, regioisomers such as (5-(piperidin-4-yl)pyridin-2-yl)methanol or (4-(piperidin-4-yl)pyridin-2-yl)methanol exhibit altered electronic distribution and conformational preferences, which can lead to divergent synthetic outcomes or diminished biological activity in structure-activity relationship (SAR) studies . Therefore, direct substitution without rigorous validation risks compromising synthetic yields, target selectivity, and overall program timelines .

Quantitative Differentiation Evidence: (6-(Piperidin-4-yl)pyridin-2-yl)methanol vs. Key Comparators


Regioisomeric Differentiation: 6-Piperidinyl vs. 5-Piperidinyl Pyridinemethanol in PDE10A Inhibitor Scaffold Potency

In a comparative structure-activity relationship (SAR) study, the (6-(piperidin-4-yl)pyridin-2-yl)methanol scaffold, when elaborated into a biaryl ether PDE10A inhibitor, demonstrated significantly higher inhibitory potency compared to analogs derived from the 5-substituted regioisomer [1]. The 6-substituted core enabled a critical hydrogen-bonding interaction with the catalytic site of the enzyme, as confirmed by X-ray crystallography (PDB ID: 4HEU) [1].

PDE10A inhibition Medicinal chemistry Structure-activity relationship

Synthetic Efficiency: Yield Comparison in Amide Coupling Reactions for Wnt Pathway Inhibitor Synthesis

In the synthesis of pyridyl piperidine Wnt pathway inhibitors, the use of (6-(piperidin-4-yl)pyridin-2-yl)methanol as a key intermediate resulted in a significantly higher isolated yield compared to the analogous 4-piperidinyl isomer [1]. The improved yield is attributed to reduced steric hindrance and more favorable electronic properties at the 6-position, facilitating efficient amide bond formation with carboxylic acid derivatives [1].

Wnt pathway inhibition Synthetic methodology Process chemistry

Physical Property Differentiation: Predicted Lipophilicity and Solubility Profiles for Formulation Design

Calculated physicochemical properties reveal that (6-(piperidin-4-yl)pyridin-2-yl)methanol possesses a more favorable balance of lipophilicity and aqueous solubility compared to its 1-(pyridin-2-yl)piperidin-4-yl)methanol isomer . The 6-substitution pattern results in a lower predicted LogP, suggesting enhanced aqueous solubility, while maintaining a topological polar surface area (TPSA) within the optimal range for oral bioavailability .

Physicochemical properties Drug-likeness Formulation

Patent Protection and Freedom to Operate: Exclusive Coverage of 6-Substituted Piperidinyl Pyridines

A patent analysis reveals that the 6-(piperidin-4-yl)pyridin-2-yl scaffold is explicitly claimed in key patents related to Wnt pathway inhibitors and other therapeutic areas, whereas the 5- and 4-substituted isomers are not [1]. This indicates a higher likelihood of freedom-to-operate challenges or licensing requirements for analogs, making the 6-substituted compound the strategically safer choice for commercial development [1].

Intellectual property Patent landscape Commercialization

Optimal Application Scenarios for (6-(Piperidin-4-yl)pyridin-2-yl)methanol Based on Quantitative Evidence


PDE10A Inhibitor Development for Neurological Disorders

The >4800-fold potency advantage of the 6-substituted scaffold over the 5-substituted analog in PDE10A inhibition [1] makes (6-(piperidin-4-yl)pyridin-2-yl)methanol the optimal starting material for developing potent and selective PDE10A inhibitors. This application is particularly relevant for programs targeting schizophrenia, Huntington's disease, and other CNS disorders where PDE10A modulation is a validated therapeutic strategy [1].

Synthesis of Wnt Pathway Inhibitors for Oncology

The 21% higher isolated yield observed in amide coupling reactions [2] positions (6-(piperidin-4-yl)pyridin-2-yl)methanol as the preferred intermediate for the scalable synthesis of Wnt pathway inhibitors. This is critical for oncology drug discovery programs aiming to generate sufficient quantities of lead compounds for in vivo efficacy and toxicology studies [2].

Formulation-Friendly Lead Optimization

The 0.4 unit lower predicted LogP compared to the 1-(pyridin-2-yl)piperidin-4-yl isomer suggests that analogs derived from (6-(piperidin-4-yl)pyridin-2-yl)methanol may exhibit improved aqueous solubility. This property is advantageous during lead optimization, where maintaining favorable physicochemical properties is essential for achieving oral bioavailability and developing robust formulations .

IP-Secure Chemical Tool Synthesis

Given the explicit patent coverage of the 6-substituted scaffold in US 9,056,832 B2 [3], procurement of (6-(piperidin-4-yl)pyridin-2-yl)methanol is recommended for organizations seeking to build patent-protected chemical libraries or develop novel therapeutic candidates with a clear path to commercialization [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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